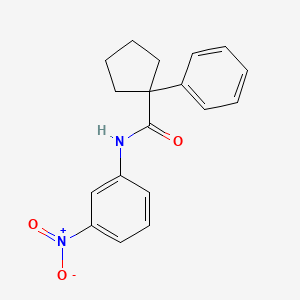

N-(3-Nitrophenyl)(phenylcyclopentyl)formamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

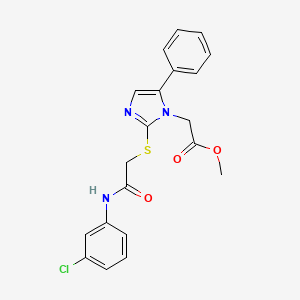

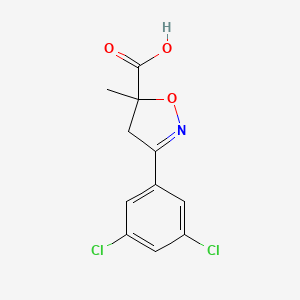

“N-(3-Nitrophenyl)(phenylcyclopentyl)formamide” is a chemical compound with the molecular formula C18H18N2O3 and a molecular weight of 310.353 . It is available for purchase from various chemical suppliers .

Molecular Structure Analysis

The molecular structure of “this compound” is defined by its molecular formula, C18H18N2O3 . Unfortunately, the specific structural diagram or further details are not provided in the search results.Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” are not fully detailed in the search results. Its molecular weight is 310.353 , but other properties like melting point, boiling point, and density are not provided.Scientific Research Applications

Synthesis and Derivatives Formamide derivatives have been extensively studied for their utility in synthetic organic chemistry. For example, the synthesis of N-formyl morpholine highlights formamides' role in producing pharmaceutically valuable compounds, where N-formylmorpholine is appreciated for its chemical stability, non-toxicity, and utility as a green solvent in heterocyclic compound synthesis (Ghasemi, 2018). Furthermore, research on formyloxyacetoxyphenylmethane as an N-formylating reagent for amines, amino acids, and peptides demonstrates the versatility of formamide derivatives in facilitating a wide range of N-formylated products, crucial for pharmaceutical development (Chapman et al., 2017).

Catalysis and Reaction Mechanisms The catalytic properties of formamide derivatives are also of significant interest. The study on the aerobic oxidation of methanol over supported gold nanoparticles, leading to N-formylation of amines, showcases the potential of formamide derivatives in catalytic processes, offering a selective method for formamide production (Ishida & Haruta, 2009). Another study emphasizes the chemoselective reduction of isocyanates to formamides, a reaction facilitated by Schwartz reagent, highlighting formamides' roles in synthesizing functionalized organic compounds (Pace et al., 2016).

Advanced Materials and Nanotechnology In the realm of materials science, formamide derivatives have been implicated in the synthesis of nanomaterials and polymers. The work on Si Nanowire Bridges in Microtrenches, where formamide derivatives serve as precursors, underlines the utility of these compounds in integrating growth processes into device fabrication, demonstrating the impact of formamide derivatives on advancing nanotechnology (He et al., 2005).

Mechanism of Action

The mechanism of action for “N-(3-Nitrophenyl)(phenylcyclopentyl)formamide” is not specified in the search results. This could be due to the compound’s use in various chemical syntheses, where its mechanism of action would depend on the specific reaction it’s involved in.

Safety and Hazards

properties

IUPAC Name |

N-(3-nitrophenyl)-1-phenylcyclopentane-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O3/c21-17(19-15-9-6-10-16(13-15)20(22)23)18(11-4-5-12-18)14-7-2-1-3-8-14/h1-3,6-10,13H,4-5,11-12H2,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUYOQKLJDVXHHJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(C2=CC=CC=C2)C(=O)NC3=CC(=CC=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1R,3S,5R)-2-azabicyclo[3.1.0]hexane-3-carboxamide hydrochloride](/img/structure/B2731045.png)

![6-[3-(3-fluoro-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyridazin-3(2H)-one](/img/structure/B2731049.png)

![N-(3-ethoxypropyl)-1,7-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2731053.png)

![Ethyl 4-(2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetyl)piperazine-1-carboxylate](/img/structure/B2731056.png)